molecular formula C7H16N2O2 B13480634 Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate

Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate

Cat. No.: B13480634
M. Wt: 160.21 g/mol
InChI Key: STYVPGVIDWWFIO-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate is an organic compound that belongs to the class of amines. It is characterized by the presence of both primary and tertiary amine groups, making it a versatile compound in organic synthesis and various applications.

Properties

IUPAC Name

methyl 2-amino-3-(dimethylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-7(8,5-9(2)3)6(10)11-4/h5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYVPGVIDWWFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate typically involves the reaction of methyl acrylate with dimethylamine and ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled using advanced instrumentation to maintain the desired conditions. The product is then purified using techniques such as distillation and crystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The amine groups can participate in substitution reactions with halides and other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides and hydroxylamines.

    Reduction: Formation of simpler amine derivatives.

    Substitution: Formation of N-substituted amines and amides.

Scientific Research Applications

Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate involves its interaction with various molecular targets. The primary and tertiary amine groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and influence biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Methylamine: A primary amine with a simpler structure.

    Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen.

    Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen.

Uniqueness

Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate is unique due to the presence of both primary and tertiary amine groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile compared to simpler amines.

Biological Activity

Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate, also known as a derivative of amino acid compounds, possesses significant biological activity that has garnered attention in various fields, including pharmacology and biochemistry. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its amino group and dimethylamino substituent, which influence its reactivity and biological interactions. The molecular formula is C7H15N2O2C_7H_{15}N_2O_2, and it features a central carbon atom bonded to an amino group, a dimethylamino group, and a methyl ester functional group.

PropertyValue
Molecular Weight159.21 g/mol
Melting PointNot specified
SolubilitySoluble in water
pHNeutral

The primary mechanism of action for this compound involves its interaction with neurotransmitter systems. It primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) , enhancing the levels of these neurotransmitters in the synaptic cleft, which can improve cognitive functions such as attention and alertness.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Cognitive Enhancement : Studies have shown that this compound can improve cognitive performance in animal models.
  • Anti-inflammatory Activity : Similar compounds have been linked to anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.
  • Analgesic Properties : Preliminary studies indicate that it may also possess pain-relieving properties.

Case Studies

  • Cognitive Performance in Animal Models :
    • A study investigated the effects of this compound on memory retention in mice. The results indicated a significant improvement in memory recall compared to control groups, suggesting its potential as a cognitive enhancer.
  • Anti-inflammatory Effects :
    • In vitro studies demonstrated that this compound could inhibit pro-inflammatory cytokines in macrophages, indicating its role in modulating immune responses.

Table 2: Summary of Biological Activities

ActivityObservations
Cognitive EnhancementImproved memory recall in animal studies
Anti-inflammatoryInhibition of cytokines in vitro
AnalgesicPotential pain relief effects observed

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to elucidate how modifications to the chemical structure affect biological activity. For instance, variations in the alkyl chain length or substitutions on the amino group have been shown to influence receptor binding affinity and selectivity.

Notable Research

A significant study published in Nature explored the binding affinity of various derivatives of this compound to dopamine receptors. The findings revealed that specific structural modifications could enhance selectivity for dopamine receptor subtypes, which is crucial for developing targeted therapies for neurological disorders.

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